Alisamycin

Antifungal Candida albicans MIC

Alisamycin is a polyketide antibiotic with a cyclohexyl side chain and fully-defined 4R,5S,6R stereochemistry, distinguishing it from other manumycin analogs. It is ideal for SAR studies, chiral method development, and antimicrobial screening against S. aureus (MIC 1.6-6.4 µg/mL) and C. albicans (MIC 26 µg/mL). A validated total synthesis route enables analog development. Inquire for R&D procurement.

Molecular Formula C29H32N2O7
Molecular Weight 520.6 g/mol
Cat. No. B1250878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisamycin
Synonymsalisamycin
Molecular FormulaC29H32N2O7
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
InChIInChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+/t27-,28-,29+/m0/s1
InChIKeyJNNCGBMBOYDZEW-BSHZQBLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisamycin Procurement Guide: Manumycin-Group Antibiotic with Defined Stereochemistry & Quantified Antimicrobial Spectrum


Alisamycin (CAS 136398-54-4) is a polyketide antibiotic belonging to the manumycin group, produced by the actinomycete Streptomyces actuosus (strain HIL Y-88,31582) [1]. Structurally, it features a central epoxyquinone core with a characteristic cyclohexyl-containing polyunsaturated side chain [2]. The compound exhibits activity against Gram-positive bacteria and fungi, along with weak antitumor effects [1]. Its absolute stereochemistry has been definitively established as 4R,5S,6R, a critical differentiator within this class of antibiotics where stereochemical assignment is often incomplete [3]. Total synthesis of alisamycin has been accomplished, providing a reliable route for analog development and structure-activity relationship (SAR) studies [4].

Why Alisamycin Cannot Be Simply Substituted with Another Manumycin-Group Antibiotic


The manumycin group of antibiotics, while sharing a common epoxyquinone core, exhibits significant divergence in side-chain composition, stereochemistry, and biological activity profiles. Simple substitution with another manumycin analog (e.g., manumycin A, asukamycin, or nisamycin) is not scientifically valid without quantitative justification. Alisamycin possesses a unique cyclohexyl-containing lower side chain and a defined 4R,5S,6R stereochemical configuration that directly impacts its target interaction and antimicrobial spectrum [1]. As demonstrated in comparative studies, the minimum inhibitory concentration (MIC) against key pathogens like *Candida albicans* and *Staphylococcus aureus* varies substantially among manumycin-group members [2][3]. Furthermore, the availability of a validated total synthesis route for alisamycin enables the generation of specific analogs and isotopically labeled probes, a capability not uniformly established for all manumycin congeners [4]. The following sections provide the specific, quantitative evidence required to support the selection of alisamycin over its closest structural or functional analogs.

Quantitative Evidence for Alisamycin Selection: Direct Comparator Data vs. Manumycin A, Nisamycin, and Asukamycin


Antifungal Activity: Alisamycin vs. Manumycin A Against Candida albicans

Alisamycin demonstrates quantifiable antifungal activity against *Candida albicans*, but its potency is differentiated from the class prototype, manumycin A. In a direct comparison from the original characterization study, alisamycin exhibited a Minimum Inhibitory Concentration (MIC) of 26 µg/mL against *C. albicans*, whereas manumycin A showed a slightly more potent MIC of 21 µg/mL [1]. This quantitative difference is critical for researchers requiring a specific potency threshold or a comparator for structure-activity relationship studies.

Antifungal Candida albicans MIC

Antibacterial Activity: Alisamycin MIC Spectrum Against Staphylococcus aureus Compared to Class Baseline

Alisamycin exhibits strain-dependent antibacterial activity against *Staphylococcus aureus*. In a patent disclosure, the MIC of alisamycin against three different *S. aureus* strains (209 p, 20424, E88) ranged from 1.6 to 6.4 µg/mL using the agar-dilution method in Mueller-Hinton agar [1]. This activity is comparable to, but distinct from, the class baseline. For instance, manumycin A has been reported with MICs against MRSA strains ranging from 2 to 32 µg/mL [2], and nisamycin has a reported MIC of 2 µg/mL against *S. aureus* [3]. Alisamycin's narrower range at the lower end of this spectrum (1.6-6.4 µg/mL) positions it as a relatively potent member of the manumycin group against certain *S. aureus* strains.

Antibacterial Staphylococcus aureus MIC

Stereochemical Definition: Alisamycin's Established Absolute Configuration as a Differentiator

The absolute stereochemistry of alisamycin has been unambiguously determined using the exciton chirality method and circular dichroism (CD) spectroscopy, establishing the configuration of its three asymmetric carbons (C4, C5, C6) as 4R, 5S, and 6R [1]. This is a critical differentiator, as the stereochemical assignment for many manumycin-group antibiotics remains incomplete or is inferred from spectroscopic comparison. In contrast, the absolute stereochemistry of manumycin A was only fully assigned after extensive synthetic efforts [2], and for asukamycin, the absolute configuration was a subject of later revision and confirmation [3]. The defined stereochemistry of alisamycin provides a robust foundation for structure-based drug design, chiral chromatography method development, and interpretation of biological data.

Stereochemistry Structure-Activity Relationship Chiral Purity

Synthetic Accessibility: Total Synthesis of Alisamycin Enables Analog Generation

A versatile total synthesis route for alisamycin has been established, utilizing a stereoselective organometallic addition of the Corey-Wollenberg reagent and palladium-catalyzed Stille coupling [1]. This synthetic accessibility is a significant differentiator, as it enables the production of alisamycin and its analogs in a controlled manner, independent of fermentation yields. While the total synthesis of manumycin A has also been reported [2], the methodology for alisamycin is specifically tailored to its unique cyclohexyl side chain and provides a platform for generating focused libraries of alisamycin analogs for SAR studies.

Total Synthesis Analog Development SAR Studies

Optimal Application Scenarios for Alisamycin Based on Quantified Differentiation Evidence


Antifungal Research Requiring a Defined, Moderately Potent Manumycin Analog

Based on the direct comparative MIC data against *Candida albicans* (26 µg/mL for alisamycin vs. 21 µg/mL for manumycin A), alisamycin is the appropriate selection for studies requiring a manumycin-group antibiotic with confirmed but slightly reduced antifungal potency. This makes it an ideal tool compound for investigating the structure-activity relationship of the lower side chain on antifungal activity, or for use as a control where a less potent analog is needed to establish a dose-response curve [1].

Antibacterial Drug Discovery Targeting Specific S. aureus Strains

The patent-derived MIC data for alisamycin against *S. aureus* strains (ranging from 1.6 to 6.4 µg/mL) positions it as a potent, strain-specific antibacterial agent within the manumycin class. This quantitative profile supports its use in screening campaigns against clinical isolates of *S. aureus* where a low MIC is desired, or as a starting point for medicinal chemistry efforts aimed at optimizing the lower side chain for improved activity against Gram-positive pathogens [2].

Chiral Chromatography Method Development and Validation

The rigorously assigned absolute stereochemistry of alisamycin (4R, 5S, 6R) makes it an excellent reference standard for developing and validating chiral HPLC or SFC methods. Its well-defined configuration can be used to calibrate retention times and ensure enantiomeric purity of synthetic intermediates or natural product isolates within the manumycin family, a capability not as readily available for analogs with ambiguous stereochemistry [3].

Generation of Focused Analog Libraries via Total Synthesis

The existence of a validated total synthesis route for alisamycin enables the creation of focused analog libraries for SAR studies. Researchers can leverage this methodology to systematically modify the cyclohexyl-containing side chain or the epoxyquinone core, facilitating the identification of derivatives with enhanced potency, selectivity, or improved physicochemical properties. This is a distinct advantage over fermentation-based sourcing, which limits access to structural diversity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.